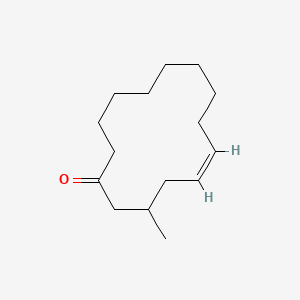
5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- is a chemical compound with the molecular formula C15H26O. It is known for its unique structure, which includes a cyclotetradecene ring with a methyl group and a ketone functional group. This compound is often used in fragrance formulations due to its musky odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- typically involves the cyclization of long-chain alkenes. One common method is the intramolecular aldol condensation of a suitable precursor, followed by selective hydrogenation to achieve the desired (5Z)-configuration. The reaction conditions often include the use of strong bases like sodium hydroxide or potassium tert-butoxide and solvents such as ethanol or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation of cyclotetradecenone derivatives. The use of palladium or platinum catalysts under controlled temperature and pressure conditions ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide.
Major Products Formed
Oxidation: 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- can be converted to 5-Cyclotetradecen-1-carboxylic acid.
Reduction: The reduction product is 5-Cyclotetradecen-1-ol, 3-methyl-, (5Z)-.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Widely used in the fragrance industry for its musky scent and in the production of perfumes and colognes
Mechanism of Action
The mechanism of action of 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-cyclotetradecen-1-one: Similar structure but different stereochemistry.
5-Cyclotetradecen-1-one, 3-methyl-, (5E)-: The (5E)-isomer of the compound.
Cyclotetradecenone derivatives: Various derivatives with different substituents on the cyclotetradecene ring
Uniqueness
5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- is unique due to its specific (5Z)-configuration, which imparts distinct chemical and physical properties. This configuration influences its reactivity and interaction with biological targets, making it valuable in both research and industrial applications .
Properties
CAS No. |
259854-71-2 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(5Z)-3-methylcyclotetradec-5-en-1-one |
InChI |
InChI=1S/C15H26O/c1-14-11-9-7-5-3-2-4-6-8-10-12-15(16)13-14/h7,9,14H,2-6,8,10-13H2,1H3/b9-7- |
InChI Key |
ZFGBKXBPHOUSJX-CLFYSBASSA-N |
Isomeric SMILES |
CC1C/C=C\CCCCCCCCC(=O)C1 |
Canonical SMILES |
CC1CC=CCCCCCCCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


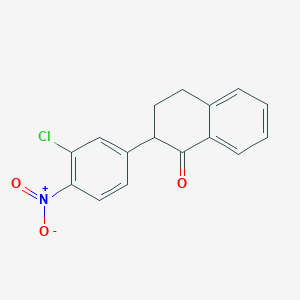


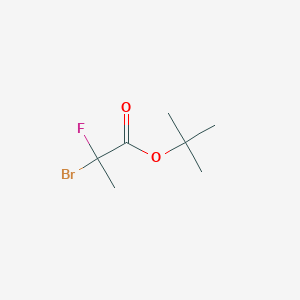
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one](/img/structure/B12084563.png)

![5-[(4-Methoxyphenyl)methoxymethyl]-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B12084575.png)
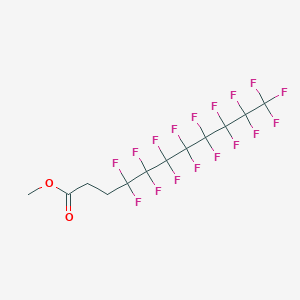
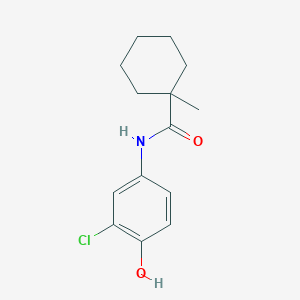
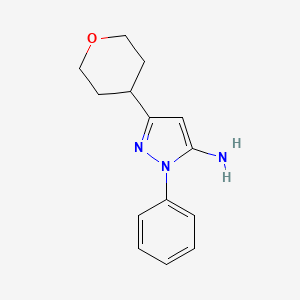


![Methyl 2-(6-nitro-[1,1'-biphenyl]-3-yl)-2-phenylacetate](/img/structure/B12084607.png)

